Boc-3-amino-2-(naphthalen-2-yl)-propionic acid
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Overview
Description
Boc-3-amino-2-(naphthalen-2-yl)-propionic acid: is a compound that belongs to the class of amino acids. It is characterized by the presence of a naphthalene ring attached to the propionic acid backbone. The compound is often used in peptide synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-amino-2-(naphthalen-2-yl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The naphthalene ring is introduced through a Friedel-Crafts acylation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-3-amino-2-(naphthalen-2-yl)-propionic acid can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the naphthalene ring or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds.
Scientific Research Applications
Chemistry: Boc-3-amino-2-(naphthalen-2-yl)-propionic acid is widely used in peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs.
Medicine: The compound has potential applications in the development of therapeutic agents. It is used in the design of drugs targeting specific proteins and enzymes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Boc-3-amino-2-(naphthalen-2-yl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The naphthalene ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Boc-3-amino-2-(phenyl)-propionic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
Boc-3-amino-2-(benzyl)-propionic acid: Contains a benzyl group instead of a naphthalene ring.
Boc-3-amino-2-(pyridyl)-propionic acid: Features a pyridyl ring in place of the naphthalene ring.
Uniqueness: Boc-3-amino-2-(naphthalen-2-yl)-propionic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMPMYOERDTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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